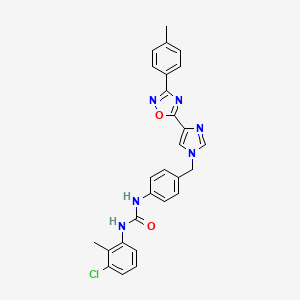

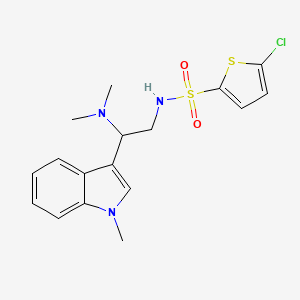

![molecular formula C14H15N3O2 B2506591 3-(1,3-benzodioxol-5-yl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine CAS No. 1989757-74-5](/img/structure/B2506591.png)

3-(1,3-benzodioxol-5-yl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound 3-(1,3-Benzodioxol-5-yl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine is a synthetic molecule that belongs to the class of azepines, which are heterocyclic compounds containing a seven-membered ring with one nitrogen atom. This particular compound also features a triazole ring, a common motif in medicinal chemistry due to its resemblance to the peptide bond and its ability to mimic biological molecules.

Synthesis Analysis

The synthesis of related triazoloazepine derivatives has been reported in the literature. For instance, the synthesis of [1,2,3]triazolo[4,5-d] benzazepines and dibenzo[c,f][1,2,3]triazolo[3,4-a]azepines was achieved by the addition of sodium azide to acetylenic benzophenones . Another approach involved the intramolecular 1,3-dipolar cycloaddition reaction of 2-alkynylphenylallyl azides, which were obtained from 2-alkynylbenzaldehydes through a series of reactions including the Baylis-Hillman reaction . These methods could potentially be adapted for the synthesis of this compound.

Molecular Structure Analysis

The molecular structure of triazoloazepines is characterized by the fusion of a triazole ring to an azepine ring. The presence of the 1,3-benzodioxol-5-yl group suggests additional aromaticity and potential for interactions with biological targets. The molecular structure is likely to influence the compound's binding affinity and selectivity towards various receptors or enzymes.

Chemical Reactions Analysis

Triazoloazepines can undergo various chemical reactions due to the presence of reactive sites such as the azepine nitrogen and the triazole ring. The literature describes the synthesis of triazolo[4,3-a]benzimidazole derivatives through reactions with hydrazonoyl halides . Similar strategies could be employed to modify the chemical structure of this compound for the development of new compounds with potential biological activities.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of this compound are not detailed in the provided papers, related compounds exhibit properties that suggest potential as central nervous system agents. For example, selected triazolobenzazepines have shown antianxiety properties similar to diazepam with fewer deficits in motor coordination . Additionally, benzo[1,2,4]triazoloazepinium salts have demonstrated antimicrobial activity against Gram-positive bacteria . These findings indicate that the compound may also possess interesting biological properties worth investigating.

科学的研究の応用

Synthesis Approaches

Compounds structured as 3-(1,3-benzodioxol-5-yl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine have been the focus of synthesis research due to their potential pharmacological benefits. For instance, a method to synthesize 3-aryl-1-(41methoxyphenyl)-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine-3-yl-methyl)-urea derivatives was investigated. These derivatives were synthesized through a condensation reaction followed by cyclization, showing potential in anxiety disorder treatment as they exhibited anticonvulsant and anxiolytic activity without significant muscle relaxant effects, suggesting a non-GABAergic mechanism of action (Demchenko et al., 2020).

Analgesic Properties

Research has also been conducted on derivatives involving the 6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine structure for their analgesic properties. For instance, hydrobromides of (3-allyl-4-aryl-3H-thiazol-2-ylidene)-[4-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)phenyl]amine demonstrated moderate analgesic effects compared to ketorolac, a reference drug. The study emphasized the structure–activity relationship and highlighted the effect of substituents on analgesic activity (Demchenko et al., 2018).

Herbicidal Activity

Beyond pharmaceutical applications, derivatives of 6,7,8,9-tetrahydro-2-(2-aryloxypyrimidin-4-yl)-2H-[1,2,4]triazolo[4,3-a]azepin-3(5H)-ones were synthesized and found to exhibit moderate herbicidal activity against certain plant species such as rape and barnyard grass. The synthesis and structural elucidation of these compounds provide a foundation for the development of novel herbicidal agents (Wang et al., 2006).

Antibacterial and Antifungal Activity

The antimicrobial properties of certain 6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine derivatives were investigated, showing efficacy against strains of gram-positive and gram-negative bacteria as well as yeast fungi. Notably, some derivatives were found to be more active than the reference drugs, highlighting their potential as a basis for developing new antimicrobial drugs (Demchenko et al., 2021).

作用機序

Target of Action

Similar compounds, such as triazolo[4,3-a]pyrazine derivatives, have shown antibacterial activities against both gram-positive staphylococcus aureus and gram-negative escherichia coli strains .

Mode of Action

The exact mode of action of this compound is currently unknown. It’s worth noting that similar compounds have shown to inhibit the growth of bacterial strains .

Biochemical Pathways

It can be inferred from similar compounds that they may interfere with the essential biochemical pathways of the bacteria, leading to their growth inhibition .

Result of Action

Based on the antibacterial activity of similar compounds, it can be inferred that the compound may lead to the death of bacterial cells .

Action Environment

It’s worth noting that similar compounds have shown to be thermostable , suggesting that they may retain their efficacy under a range of temperature conditions.

特性

IUPAC Name |

3-(1,3-benzodioxol-5-yl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N3O2/c1-2-4-13-15-16-14(17(13)7-3-1)10-5-6-11-12(8-10)19-9-18-11/h5-6,8H,1-4,7,9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIBNJBIBFVJMHC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=NN=C(N2CC1)C3=CC4=C(C=C3)OCO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

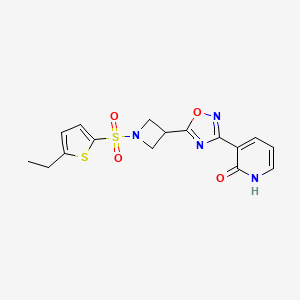

![(5-Chloro-6-hydroxypyridin-3-yl)(4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazin-1-yl)methanone](/img/structure/B2506508.png)

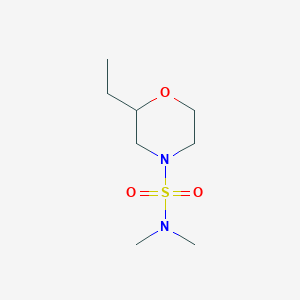

![2-[1-(2-hydroxyethyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-methyl-N-phenylacetamide](/img/structure/B2506509.png)

![3-(3-Chloro-4-methylphenyl)-6-phenacyltriazolo[4,5-d]pyrimidin-7-one](/img/structure/B2506512.png)

![3-nitro-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2506514.png)

![N-(3-acetamidophenyl)-1,3-dimethyl-2,4-dioxo-1H,2H,3H,4H-thieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2506522.png)

![1-[2-(2,4-Dichloroanilino)-4-methyl-1,3-thiazol-5-yl]-1-ethanone oxime](/img/structure/B2506525.png)

![3-[[(E)-3-[3-[(4-chlorophenyl)methoxy]phenyl]-2-cyanoprop-2-enoyl]amino]benzoic acid](/img/structure/B2506529.png)